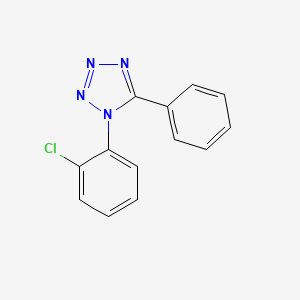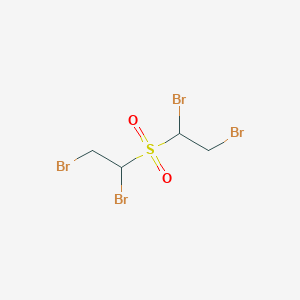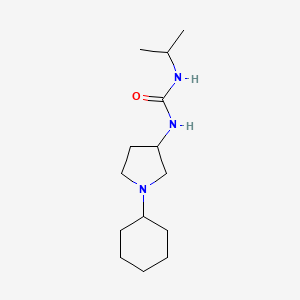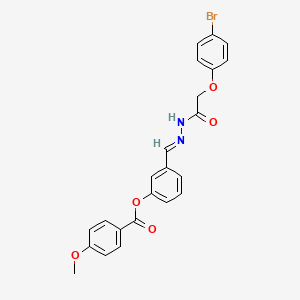
4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is an organic compound known for its vibrant color and complex structure It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline, which is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with acetanilide in an alkaline medium to produce the azo compound.
Reaction Conditions:
Diazotization: 8-hydroxyquinoline + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + Acetanilide → 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is often purified through recrystallization or chromatography to achieve the required purity.
化学反応の分析
Types of Reactions
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
作用機序
The mechanism by which 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride exerts its effects is primarily through its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular targets. The compound’s ability to form complexes with metal ions also plays a role in its biological activity, affecting various molecular pathways.
類似化合物との比較
Similar Compounds
- 4-((8-Hydroxy-5-quinolyl)azo)benzenesulfonic acid
- 4-((8-Hydroxy-5-quinolyl)azo)phenol
- 4-((8-Hydroxy-5-quinolyl)azo)aniline
Uniqueness
Compared to similar compounds, 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is unique due to its specific functional groups that enhance its solubility and reactivity. The presence of the acetanilide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
N-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c1-11(22)19-12-4-6-13(7-5-12)20-21-15-8-9-16(23)17-14(15)3-2-10-18-17;/h2-10,23H,1H3,(H,19,22);1H |
InChIキー |
FHMJPVBAIBOEGN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

